Methyl 2-fluoro-3-propoxybenzoate physical and chemical properties
Methyl 2-fluoro-3-propoxybenzoate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoro-3-propoxybenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a propoxy group on the benzene ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for the design of novel compounds. This guide provides a comprehensive overview of the predicted physicochemical properties, a proposed synthetic route, and a detailed characterization workflow for Methyl 2-fluoro-3-propoxybenzoate. Due to the limited availability of experimental data for this specific compound in public databases, this document emphasizes predictive methodologies and established laboratory protocols to enable its synthesis and validation.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Methyl 2-fluoro-3-propoxybenzoate. These values are derived from the analysis of structurally similar compounds and computational models.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₃FO₃ | |
| Molecular Weight | 212.22 g/mol | |
| Appearance | Colorless to light yellow liquid or low melting solid | Based on similar substituted benzoates. |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Estimation based on related compounds. |
| Melting Point | Not readily predictable | May be a low-melting solid. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water. | Typical for aromatic esters. |
| CAS Number | Not found in major chemical databases. | Indicates the compound is not widely commercially available. |
Proposed Synthesis Pathway
A logical and efficient route to Methyl 2-fluoro-3-propoxybenzoate is the esterification of its corresponding carboxylic acid, 2-fluoro-3-propoxybenzoic acid. This precursor can be synthesized from commercially available starting materials.
Diagram of Proposed Synthesis
Caption: Proposed two-step synthesis of Methyl 2-fluoro-3-propoxybenzoate.
Detailed Experimental Protocols
Step 1: Synthesis of 2-fluoro-3-propoxybenzoic acid
This procedure is based on the Williamson ether synthesis, a reliable method for forming ethers.[1]
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Reaction Setup : To a round-bottom flask, add 2-fluoro-3-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF).
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Alkylation : To the stirred suspension, add propyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction : Heat the mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After cooling, pour the reaction mixture into water and acidify to a pH of approximately 2 with 1 M HCl to precipitate the product.
-
Isolation : Filter the precipitate and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-fluoro-3-propoxybenzoic acid.
Step 2: Synthesis of Methyl 2-fluoro-3-propoxybenzoate
This protocol utilizes the Fischer-Speier esterification method.[2]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3-propoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (which also serves as the solvent).
-
Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction : Heat the mixture to a gentle reflux. The reaction time can vary from 4 to 12 hours. Monitor the reaction by TLC.
-
Work-up : Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction : Dilute the residue with ethyl acetate and wash with water. Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Methyl 2-fluoro-3-propoxybenzoate can be purified by column chromatography on silica gel.
Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic molecules.[3]
¹H NMR:
-
Aromatic Protons (3H) : Expected in the range of δ 7.0-7.8 ppm. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.
-
Propoxy Group (7H) :
-
-OCH₂-: A triplet around δ 4.0 ppm.
-
-CH₂-: A sextet around δ 1.8 ppm.
-
-CH₃: A triplet around δ 1.0 ppm.
-
-
Methyl Ester (3H) : A singlet around δ 3.9 ppm.[4]
¹³C NMR:
-
Aromatic Carbons (6C) : Expected in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large ¹JCF coupling constant. Other carbons will show smaller, through-bond JCF couplings.[7][8]
-
Propoxy Group Carbons (3C) : -OCH₂- around δ 70 ppm, -CH₂- around δ 22 ppm, and -CH₃ around δ 10 ppm.
-
Methyl Ester Carbon (1C) : Around δ 52 ppm.[5]
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift will be influenced by the ortho- and meta-substituents. Based on data for other fluorinated aromatic compounds, the chemical shift is predicted to be in the range of -110 to -140 ppm relative to CFCl₃.[9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[12][13][14][15]
-
C=O Stretch (Ester) : A strong, sharp absorption band is expected between 1715-1730 cm⁻¹.[12]
-
C-O Stretches (Ester and Ether) : Two or more strong bands in the region of 1300-1000 cm⁻¹.[15]
-
Aromatic C=C Stretches : Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch : Weak absorption around 3030 cm⁻¹.[14]
-
Aliphatic C-H Stretches : Absorptions in the 2850-3000 cm⁻¹ region from the propoxy and methyl groups.
-
C-F Stretch : A strong band in the 1000-1300 cm⁻¹ region, which may overlap with the C-O stretches.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a compound.[16][17][18][19]
-
Molecular Ion (M⁺) : The expected molecular ion peak will be at m/z = 212.
-
Key Fragmentation Pathways :
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 181.
-
Loss of the methyl group (-CH₃) from the ester to give a fragment at m/z = 197.
-
Formation of the benzoyl cation (or a substituted version) is a common fragmentation pathway for benzoates, which would lead to a fragment at m/z = 153 after loss of the propoxy group.[19]
-
Diagram of Characterization Logic
Caption: Workflow for the structural confirmation of the target compound.
Safety and Handling
As Methyl 2-fluoro-3-propoxybenzoate is a novel compound, it should be handled with care, assuming it is hazardous until proven otherwise.[20]
-
Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[21][22]
-
Engineering Controls : Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[20]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spills : In case of a spill, absorb with an inert material and dispose of as chemical waste.
-
First Aid :
-
Skin Contact : Immediately wash with soap and water.[22]
-
Eye Contact : Flush with copious amounts of water for at least 15 minutes and seek medical attention.[23]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[23]
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.[22]
-
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